molecular formula C25H27N5O3 B4803874 7-(2,4-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

7-(2,4-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B4803874
M. Wt: 445.5 g/mol
InChI Key: WVIVEPOJYZATJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,4-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of quinazolinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the quinazolinone core through cyclization reactions.

    Step 2: Introduction of the 2,4-dimethoxyphenyl group via electrophilic aromatic substitution.

    Step 3: Attachment of the pyridin-2-yl piperazine moiety through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the piperazine ring.

    Reduction: Reduction reactions could target the quinazolinone core or the pyridine ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.

Medicine

In medicine, compounds with similar structures have been investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 7-(2,4-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets could include kinases, proteases, or neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings attached to various aromatic groups.

    Pyridine Derivatives: Compounds with pyridine rings and diverse functional groups.

Uniqueness

The uniqueness of 7-(2,4-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

7-(2,4-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-32-18-6-7-19(23(15-18)33-2)17-13-21-20(22(31)14-17)16-27-25(28-21)30-11-9-29(10-12-30)24-5-3-4-8-26-24/h3-8,15-17H,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIVEPOJYZATJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C5=CC=CC=N5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2,4-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
7-(2,4-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 3
Reactant of Route 3
7-(2,4-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 4
Reactant of Route 4
7-(2,4-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 5
Reactant of Route 5
7-(2,4-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 6
Reactant of Route 6
7-(2,4-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.